![molecular formula C11H10N2O5 B14719180 3-[(Cyclopropanecarbonyl)amino]-5-nitrobenzoic acid CAS No. 23205-12-1](/img/structure/B14719180.png)
3-[(Cyclopropanecarbonyl)amino]-5-nitrobenzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(Cyclopropanecarbonyl)amino]-5-nitrobenzoic acid is a chemical compound with a unique structure that includes a cyclopropane ring, an amide group, and a nitrobenzoic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Cyclopropanecarbonyl)amino]-5-nitrobenzoic acid typically involves the following steps:
Formation of the cyclopropanecarbonyl chloride: This can be achieved by reacting cyclopropanecarboxylic acid with thionyl chloride (SOCl2) under reflux conditions.
Amidation reaction: The cyclopropanecarbonyl chloride is then reacted with 3-amino-5-nitrobenzoic acid in the presence of a base such as triethylamine (TEA) to form the desired amide bond.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Analyse Chemischer Reaktionen
Types of Reactions
3-[(Cyclopropanecarbonyl)amino]-5-nitrobenzoic acid can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Reduction: The major product is 3-[(Cyclopropanecarbonyl)amino]-5-aminobenzoic acid.
Substitution: The products depend on the nucleophile used, resulting in various substituted benzoic acid derivatives.
Wissenschaftliche Forschungsanwendungen
3-[(Cyclopropanecarbonyl)amino]-5-nitrobenzoic acid has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound’s derivatives may have potential as enzyme inhibitors or as probes for studying biological pathways.
Medicine: Research into its derivatives could lead to the development of new pharmaceuticals with specific biological activities.
Industry: It may be used in the development of new materials or as an intermediate in the synthesis of other industrial chemicals.
Wirkmechanismus
The mechanism of action of 3-[(Cyclopropanecarbonyl)amino]-5-nitrobenzoic acid depends on its specific application. For example, if used as an enzyme inhibitor, the compound would interact with the enzyme’s active site, blocking its activity. The nitro group can also participate in redox reactions, influencing the compound’s reactivity and interactions with biological targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Amino-2-nitrobenzoic acid: This compound shares the nitrobenzoic acid moiety but lacks the cyclopropanecarbonyl group.
3-Nitrobenzoic acid: Similar in structure but without the amide and cyclopropane groups.
Uniqueness
3-[(Cyclopropanecarbonyl)amino]-5-nitrobenzoic acid is unique due to the presence of the cyclopropane ring and the amide linkage, which can impart distinct chemical and biological properties compared to its simpler analogs.
Eigenschaften
CAS-Nummer |
23205-12-1 |
|---|---|
Molekularformel |
C11H10N2O5 |
Molekulargewicht |
250.21 g/mol |
IUPAC-Name |
3-(cyclopropanecarbonylamino)-5-nitrobenzoic acid |
InChI |
InChI=1S/C11H10N2O5/c14-10(6-1-2-6)12-8-3-7(11(15)16)4-9(5-8)13(17)18/h3-6H,1-2H2,(H,12,14)(H,15,16) |
InChI-Schlüssel |
IAMMJDXYMKFTIL-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1C(=O)NC2=CC(=CC(=C2)C(=O)O)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Hydroxy-1H-cyclobuta[de]naphthalene-1-carboxylic acid](/img/structure/B14719097.png)

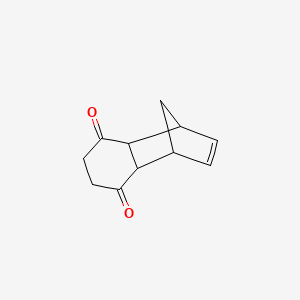
![4-[(2-Chlorophenyl)methylsulfanyl]-6,7-dimethylpyrido[2,3-d]pyrimidin-2-amine](/img/structure/B14719128.png)
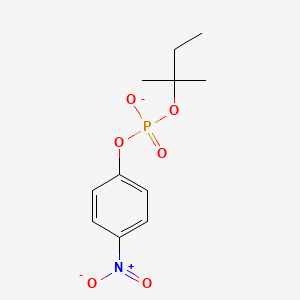
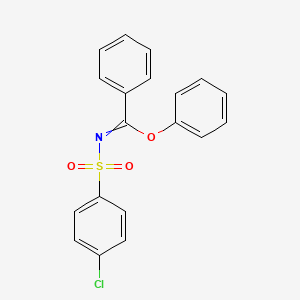
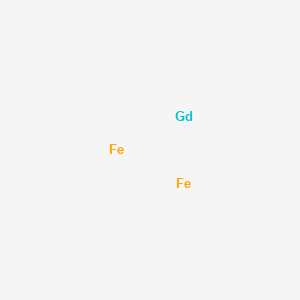
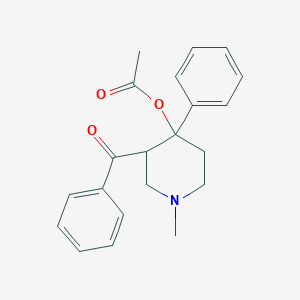

![N-[(Benzyloxy)carbonyl]glycyl-L-phenylalanyl-L-leucine](/img/structure/B14719159.png)
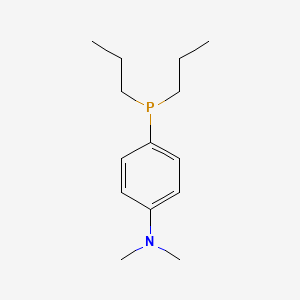
![4H-Naphtho[1,2-b]thiopyran-4-one](/img/structure/B14719171.png)
![1-[3-(Propan-2-yl)oxiran-2-yl]ethan-1-one](/img/structure/B14719172.png)

